Cas no 438625-61-7 (MCA-SEVNLDAEFR-K(Dnp)-RR, amide)

438625-61-7 structure
Produktname:MCA-SEVNLDAEFR-K(Dnp)-RR, amide
CAS-Nr.:438625-61-7
MF:C84H123N27O27
MW:1943.04013752937
MDL:MFCD02684533
CID:328826
PubChem ID:90472652
MCA-SEVNLDAEFR-K(Dnp)-RR, amide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Argininamide,N-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-seryl-L-a-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-L-arginyl-N6-(2,4-dinitrophenyl)-L-lysyl-L-arginyl-
- L-Argininamide,N-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-seryl-L-a-glutamyl-L-valyl...
- L-Argininamide,N-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-seryl-L-a-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-a-asp
- L-Argininamide,N-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-seryl-L-a-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-a-aspartyl-L-alanyl-L-a-glutamyl-L-phenylalanyl-L-arginyl-N6-(2,4-dinitrophenyl)
- MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS(DNP)-ARG-ARG-NH2
- MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS: DNP-ARG-ARG-NH2
- A4 PROTEIN PRECURSOR770 (667-676)-LYS(DNP)-ARG-ARG AMIDE
- A4 Protein Precursor770 (667-676)-Lys(Dnp)-Arg-Arg amide, Mca-(Asn670,
- A4 Protein Precursor770: 667-676-Lys: Dnp-Arg-Arg amide
- A4ProteinPrecursor???(667-676)-Lys(Dnp)-Arg-Argamide
- FLUORESCENT PEPTIDE SUBSTRATE IV
- Mca-(Asn???00Leu???)-Amyloidβ
- MCA-(ASN670,LEU671)-AMYLOID Β
- MCA-(ASN670,LEU671)-APP770 (667-676)-LYS(DNP)-ARG-ARG AMIDE
- Mca-Asn670,Leu671-Amyloid b
- MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS(DPN)-ARG-ARG-NH2
- Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-NH2 (Mca7-MethoxycouMarin-4-acetyl)
- MCA-SEVNLDAEFR-K(DNP)-RR-NH2
- MCA-SEVNLDAEFR-K(Dnp)-RR, amide
- MCA-(ASN670,LEU671)-AMYLOID BETA/A4 PROTEIN PRECURSOR770 (667-676)-LYS(DNP)-ARG-ARG AMIDE
- Mca-Asn670,Leu671-Amyloid b/A4 Protein Precursor770: 667-676-Lys: Dnp-Arg-Arg amide
- Mca-(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770(667-676)-Lys(Dnp)-Arg-Arg amide
- 438625-61-7
-
- MDL: MFCD02684533
- Inchi: 1S/C84H123N27O27/c1-41(2)33-56(105-79(131)58(38-63(85)113)108-81(133)68(42(3)4)109-75(127)55(26-28-65(116)117)104-80(132)60(40-112)98-46-21-23-48-43(5)34-67(120)138-62(48)36-46)77(129)107-59(39-66(118)119)76(128)97-44(6)70(122)100-54(25-27-64(114)115)74(126)106-57(35-45-15-8-7-9-16-45)78(130)103-53(20-14-32-96-84(91)92)73(125)101-51(17-10-11-29-93-49-24-22-47(110(134)135)37-61(49)111(136)137)72(124)102-52(19-13-31-95-83(89)90)71(123)99-50(69(86)121)18-12-30-94-82(87)88/h7-9,15-16,21-24,34,36-37,41-42,44,50-60,68,93,98,112H,10-14,17-20,25-33,35,38-40H2,1-6H3,(H2,85,113)(H2,86,121)(H,97,128)(H,99,123)(H,100,122)(H,101,125)(H,102,124)(H,103,130)(H,104,132)(H,105,131)(H,106,126)(H,107,129)(H,108,133)(H,109,127)(H,114,115)(H,116,117)(H,118,119)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,68-/m0/s1
- InChI-Schlüssel: HHMIGPXJCFTNAI-MZNMFFTKSA-N
- Lächelt: C12OC(C=C(C)C=1C=CC(N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](C(=O)N)CCCNC(=N)N)CC1C=CC=CC=1)=C2)=O
Berechnete Eigenschaften
- Genaue Masse: 1941.91000
- Monoisotopenmasse: 1941.9081718g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 29
- Anzahl der Akzeptoren für Wasserstoffbindungen: 48
- Schwere Atomanzahl: 138
- Anzahl drehbarer Bindungen: 78
- Komplexität: 4300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topologische Polaroberfläche: 895Ų
Experimentelle Eigenschaften
- Löslichkeit: Biologische extrakorporalIn Vitro:H2OPeptid Löslichkeit und Lagerung Richtlinien
- PSA: 899.12000
- LogP: 5.96670
MCA-SEVNLDAEFR-K(Dnp)-RR, amide Sicherheitsinformationen
- Lagerzustand:Bitte lagern Sie das Produkt unter dem empfohlenen Zustand in der Beschreibung
MCA-SEVNLDAEFR-K(Dnp)-RR, amide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P1859-1mg |
MCA-SEVNLDAEFR-K(Dnp)-RR, amide |
438625-61-7 | 98.03% | 1mg |
¥4800 | 2024-07-21 | |
A2B Chem LLC | AG16987-1mg |
MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS(DNP)-ARG-ARG-NH2 |
438625-61-7 | 98% | 1mg |
$515.00 | 2024-04-20 | |
MedChemExpress | HY-P1859-5mg |
MCA-SEVNLDAEFR-K(Dnp)-RR, amide |
438625-61-7 | 98.03% | 5mg |
¥14000 | 2023-08-31 | |
A2B Chem LLC | AG16987-10mg |
MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS(DNP)-ARG-ARG-NH2 |
438625-61-7 | 98% | 10mg |
$2235.00 | 2024-04-20 | |
A2B Chem LLC | AG16987-5mg |
MCA-SER-GLU-VAL-ASN-LEU-ASP-ALA-GLU-PHE-ARG-LYS(DNP)-ARG-ARG-NH2 |
438625-61-7 | 98% | 5mg |
$1435.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57352-1mg |
MCA-SEVNLDAEFR-K(Dnp)-RR, amide |
438625-61-7 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
abcr | AB545036-1 mg |
Mca-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676)-Lys(Dnp)-Arg-Arg amide Trifluoroacetate; . |
438625-61-7 | 1mg |
€635.00 | 2023-04-14 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57352-5mg |
MCA-SEVNLDAEFR-K(Dnp)-RR, amide |
438625-61-7 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
abcr | AB545036-1mg |
Mca-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676)-Lys(Dnp)-Arg-Arg amide Trifluoroacetate; . |
438625-61-7 | 1mg |
€676.00 | 2025-02-16 |
MCA-SEVNLDAEFR-K(Dnp)-RR, amide Verwandte Literatur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
438625-61-7 (MCA-SEVNLDAEFR-K(Dnp)-RR, amide) Verwandte Produkte
- 1250051-66-1(2,2-dimethyl-1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one)
- 2228374-88-5(tert-butyl 3-(4-chlorocinnolin-3-yl)piperazine-1-carboxylate)
- 1193387-98-2(6-nitro-3,4-dihydro-2H-1,4-benzothiazine)
- 1807042-43-8(Ethyl 4-cyano-2-fluoro-6-(trifluoromethyl)benzoate)
- 1270364-16-3(3-4-(1H-pyrazol-1-yl)phenylmorpholine)
- 2229488-80-4(3-fluoro-4-2-(methylamino)propan-2-ylphenol)
- 2094696-49-6(4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide)
- 1443350-21-7(6-Methoxy-2-naphthyl-(5-methyl-2-furyl)methanol)
- 864927-88-8(6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1528620-51-0(1,2,3,4-tetrafluoro-5-(1-isocyanatocyclopropyl)benzene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:438625-61-7)MCA-SEVNLDAEFR-K(Dnp)-RR, amide

Reinheit:99%
Menge:1mg
Preis ($):665.0